molecular formula C18H20N4O4S B2489691 N1-allyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 942007-20-7

N1-allyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No. B2489691
CAS RN: 942007-20-7
M. Wt: 388.44
InChI Key: VVPASULGOMHDJL-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that typically exhibit significant biological and pharmacological activities. Its structure suggests it could be involved in various chemical reactions and possess unique physical and chemical properties. Research in related compounds often aims to explore these characteristics for potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of similar complex organic compounds often involves multi-step chemical reactions, starting from simpler molecules. For instance, the synthesis of pyrazole and pyrazolone derivatives has been explored for their potential biological activities, including anticancer properties (Alharbi et al., 2023). These processes typically require precise control over reaction conditions to achieve the desired product with high yield and purity.

Molecular Structure Analysis

The molecular structure of compounds similar to the one described is often determined using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. These methods provide detailed insights into the arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interactions with other molecules. For example, the structural characterization of isostructural thiazoles revealed insights into their planar configurations and molecular conformations (Kariuki et al., 2021).

Chemical Reactions and Properties

Chemical compounds with pyrazole cores often undergo various chemical reactions, including electrophilic substitution, cycloaddition, and nucleophilic displacement, depending on the functional groups present. These reactions can significantly alter the chemical and biological properties of the compound, making it a subject of interest for synthetic chemists.

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystal structure are influenced by the molecular structure of the compound. These properties are essential for predicting the compound's behavior in different environments and for its formulation in practical applications.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards specific reagents, stability under various conditions, and redox potential, are critical for understanding how the compound interacts with biological systems or in chemical syntheses. For instance, the analysis of antipyrine-like derivatives provided insights into their intermolecular interactions, crystal packing, and stabilization energies through X-ray structure, Hirshfeld surface analysis, and DFT calculations (Saeed et al., 2020).

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Related Compounds

    Research on similar chemical compounds includes the synthesis of atropisomers using a reaction involving 2-iodo-2,4-dimethylaniline and subsequent treatments, leading to the formation of specific acetamide and benzamide derivatives (Skladchikov, Suponitskii, & Gataullin, 2013).

  • Copper-Catalyzed Coupling Reactions

    A study revealed the effectiveness of a related ligand, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, producing internal alkynes (Chen, Li, Xu, & Ma, 2023).

  • Cyclization and Acetylation of Chalcones

    A solvent-free one-pot synthesis process involving substituted chalcones has been developed for the production of 1 N-acetyl pyrazoles, demonstrating the versatility of similar chemical structures in synthesis (Thirunarayanan & Sekar, 2016).

  • Novel Synthetic Approaches

    Research demonstrated novel synthetic approaches for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the potential for innovative methods in synthesizing complex organic compounds (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).

Biological and Pharmacological Applications

  • Anti-Inflammatory and Analgesic Activities

    A study on 4H-thieno[3,4-c]pyrazole derivatives, closely related to the chemical structure , revealed significant analgesic, anti-inflammatory, and antipyretic activities (Menozzi, Mosti, Schenone, D'Amico, Filippelli, & Rossi, 1992).

  • Antimicrobial Activity

    Studies on compounds with similar structures have demonstrated potential antimicrobial properties, highlighting the relevance of these compounds in medicinal chemistry (Zaki, Sayed, & Elroby, 2016).

  • Anti-HIV-1 Activity

    Research has shown that certain derivatives, like 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones, exhibit activity against HIV-1, suggesting potential applications in antiviral therapies (Danel, Pedersen, & Nielsen, 1998).

Chemical Properties and Applications

  • Electrophilic Cyclization

    Studies have explored the electrophilic cyclization of compounds with similar structures, contributing to the understanding of chemical reactivity and potential applications in organic synthesis (Bondarenko, Vas’kevich, Bol’but, Rusanov, & Vovk, 2015).

  • Optical Properties and Applications

    Investigations into derivatives of pyrazoline, such as the compound DDPA, have demonstrated significant linear and nonlinear optical properties, indicating potential applications in optical devices (Mehkoom, Afzal, Ahmad, & Khan, 2021).

properties

IUPAC Name

N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-4-7-19-17(23)18(24)20-16-13-9-27(25,26)10-14(13)21-22(16)15-6-5-11(2)8-12(15)3/h4-6,8H,1,7,9-10H2,2-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPASULGOMHDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-allyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

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